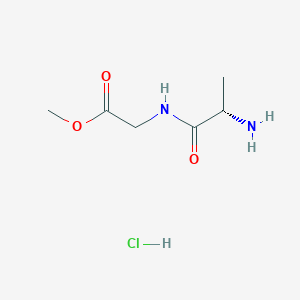

H-Ala-gly-ome hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Ala-gly-ome hcl, also known as N-carbobenzoxylalanyl-glycyl-O-methyl ester hydrochloride, is a small molecule composed of three amino acids: Alanine, Glycine, and Methionine. It has a molecular formula of C6H13ClN2O3 and a molecular weight of 196.63 .

Synthesis Analysis

The synthesis of H-Ala-gly-ome hcl involves the use of methanol and H-ALA-GLY-OH . In peptide synthesis, the Nα-amine group of the acylating component and the carboxyl group of the second amino acid component have to be protected . The peptide bond formation requires activation of the carboxylic acid moiety of the acylating compound .Molecular Structure Analysis

The molecular structure of H-Ala-gly-ome hcl has been analyzed using various techniques. The average mass is 139.581 Da and the mono-isotopic mass is 139.040009 Da .Chemical Reactions Analysis

In peptide synthesis, two obstacles must be overcome: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent .Physical And Chemical Properties Analysis

H-Ala-gly-ome hcl is a white powder . It should be stored at 0°C .Scientific Research Applications

Efficient Amino Ester Hydrolysis

“H-Ala-gly-ome hcl” could potentially be used in the hydrolysis of Fmoc-protected amino esters . This process is crucial in the modification of amino acids, particularly in solid-phase peptide synthesis (SPPS). The hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group .

Green Chemistry

The compound could be used in green chemistry applications. For instance, the hydrolysis of Fmoc-Gly-OMe was investigated using increasing concentrations of inorganic hydroxides . This process produced better yields with greener, inexpensive chemicals and less extensive energy expenditure .

Peptide Synthesis

“H-Ala-gly-ome hcl” could be used in the synthesis of peptides. Peptides are characterized by predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .

Biocompatible Hydrogels

The compound could potentially be used in the formulation of biocompatible hydrogels suitable for different biomedical applications . Short and ultra-short peptides have been investigated as building blocks for these hydrogels .

Pharmaceutical Agent

“H-Ala-gly-ome hcl” could potentially be used as a pharmaceutical agent. Similar peptides have gained much attention as pharmaceutical agents due to their attractive pharmacological profile and intrinsic properties .

Structure-Activity Relationship (SAR) Studies

The compound could be used in SAR studies. Amino acid derivatization is a useful tool in these studies . Understanding the relationship between the functional groups of the compound and its broad spectrum of biological activities could be beneficial .

Mechanism of Action

Target of Action

H-Ala-Gly-OMe HCl, also known as Methyl L-alanylglycinate hydrochloride, is a derivative of the amino acids Alanine (Ala) and Glycine (Gly) It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It’s known that amino acid derivatives can interact with various biological targets, leading to a range of physiological effects . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their activity, and leading to downstream effects.

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of amino acid derivatives can be influenced by factors such as their chemical structure, route of administration, and the physiological condition of the individual .

Result of Action

Amino acid derivatives can have various effects at the molecular and cellular levels, including influencing protein synthesis, modulating enzyme activity, and affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of H-Ala-Gly-OMe HCl can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific physiological conditions of the individual .

properties

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGKQWQCHPXLB-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-gly-ome hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2439018.png)

methanone](/img/structure/B2439023.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2439026.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439028.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2439033.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2439034.png)